Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15808958
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO3 |
|---|---|
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | methyl 2-methyl-4-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C7H11NO3/c1-5-3-6(9)4-8(5)7(10)11-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | UWYNTPACQJKGIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=O)CN1C(=O)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate (C<sub>7</sub>H<sub>11</sub>NO<sub>3</sub>) features a five-membered pyrrolidine ring with distinct functional groups. The ketone at position 4 introduces polarity, while the methyl ester at position 1 enhances solubility in organic solvents. Key physicochemical properties inferred from structurally related compounds include:
Table 1: Estimated Physicochemical Properties
The compound’s stereochemistry, particularly at position 2, may influence its reactivity. For example, the (R)-enantiomer of tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate exhibits a density of 1.086 g/cm³ and a boiling point of 279.9°C , suggesting that the methyl ester variant would retain similar intermolecular forces but with reduced steric hindrance.
Synthesis Pathways and Reaction Mechanisms
Direct Esterification
Functional Group Transformations
The ketone at position 4 offers opportunities for further modification. For instance, reduction with NaBH<sub>4</sub> could yield a secondary alcohol, as demonstrated in the synthesis of 4-hydroxypiperidine derivatives . Conversely, nucleophilic addition reactions (e.g., Grignard reagents) at the ketone could introduce alkyl or aryl groups, expanding the compound’s utility in medicinal chemistry.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
The ketone group is susceptible to reduction, producing 4-hydroxypyrrolidine derivatives. Sodium borohydride-mediated reduction of 4-oxo-piperidine-1-carboxylate analogs achieves yields up to 44% , a benchmark for similar transformations in pyrrolidine systems. Oxidation of the ketone, though less common, could yield dicarboxylic acids or lactams under strong oxidizing conditions.
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis in acidic or basic conditions to form 2-methyl-4-oxopyrrolidine-1-carboxylic acid. This reactivity is critical for prodrug design, where ester groups improve bioavailability before enzymatic cleavage. Transesterification with higher alcohols (e.g., tert-butanol) could generate bulkier esters, as seen in the synthesis of tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate .
Applications in Pharmaceutical and Material Science
Drug Intermediate
Pyrrolidine derivatives are pivotal in drug discovery due to their conformational rigidity and bioisosteric properties. For example, tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate serves as an intermediate in neurology-targeted therapeutics . The methyl ester variant could similarly act as a precursor for anticonvulsants or kinase inhibitors, leveraging its ketone for further functionalization.
Agrochemical Development
Methyl esters of heterocycles are employed in pesticide formulations to enhance lipid solubility and systemic distribution. The ketone moiety in Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate could interact with insecticidal targets, such as acetylcholinesterase, offering a template for novel agrochemicals .
Future Research Directions
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Stereoselective Synthesis: Investigating asymmetric routes to access enantiomerically pure forms for chiral drug synthesis.
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Biodegradability Studies: Assessing environmental persistence given its potential use in agrochemicals.
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Structure-Activity Relationships: Modifying the ketone and ester groups to optimize bioactivity in lead compounds.
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